molecular formula C18H15ClFNO2S B2839686 2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396748-91-6

2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2839686
CAS No.: 1396748-91-6
M. Wt: 363.83
InChI Key: AMPNOCPJOFEMAR-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, fluoro, furan, thiophene, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: The starting material, 2-chloro-6-fluorobenzoyl chloride, can be reacted with furan-2-ylmethanamine under basic conditions to form the intermediate 2-chloro-6-fluoro-N-(furan-2-ylmethyl)benzamide.

    Introduction of the Thiophene Group: The intermediate can then be reacted with 2-(thiophen-2-yl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro and fluoro groups on the benzene ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The furan and thiophene rings can participate in oxidation and reduction reactions, respectively.

    Coupling Reactions: The benzamide moiety can be involved in various coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA) for the furan ring.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) for the thiophene ring.

Major Products

    Substitution: Products with different nucleophiles replacing the chloro or fluoro groups.

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced derivatives of the thiophene ring.

Scientific Research Applications

Chemistry

In organic synthesis, 2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with various biological targets, which could be explored for therapeutic applications.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the furan and thiophene rings.

Mechanism of Action

The mechanism by which 2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The chloro and fluoro groups could enhance binding affinity through halogen bonding, while the furan and thiophene rings might participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluoro-N-(furan-2-ylmethyl)benzamide: Lacks the thiophene group, potentially altering its reactivity and biological activity.

    2-chloro-6-fluoro-N-(2-(thiophen-2-yl)ethyl)benzamide: Lacks the furan group, which might affect its electronic properties and interactions.

Uniqueness

The combination of chloro, fluoro, furan, and thiophene groups in 2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide makes it unique

Properties

IUPAC Name

2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO2S/c19-15-6-1-7-16(20)17(15)18(22)21(12-13-4-2-10-23-13)9-8-14-5-3-11-24-14/h1-7,10-11H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPNOCPJOFEMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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